Samarium SM-153 lexidronam pentasodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium SM-153 lexidronam pentasodium is a radioactive isotope used in nuclear medicine for the treatment of bone cancer and bone metastases. It is a beta-emitting radionuclide that is conjugated to a chelating agent, lexidronam pentasodium, to target bone tissue selectively. The radioactive decay of SM-153 releases beta particles that penetrate the bone tissue and destroy cancer cells.
科学的研究の応用
Bone Metastasis Targeting
Samarium SM-153 lexidronam pentasodium is primarily used for its targeted action against osteoblastic bone metastases. Its mechanism involves the chelator moiety associating with hydroxyapatite crystals concentrated in areas of bone turnover, delivering cytotoxic radiation selectively to these metastatic sites (Definitions, 2020).
Radiopharmaceutical Characteristics
As a radiopharmaceutical, samarium-153-lexidronam is known for its application in pain palliation therapy for patients with multilocular bone metastases. Its decay involves beta and gamma emissions, which are significant in radioactive waste management and pose additional dose burdens (Loebe, Hettwig, & Fischer, 2014).
Therapeutic Combinations
In certain clinical studies, samarium-153 lexidronam has been combined with other therapeutic agents, such as docetaxel, for treating castration-resistant prostate cancer. This combination has shown to be feasible and well-tolerated (Tu et al., 2009).
Encapsulation in Carbon Nanotubes
Recent studies have explored the encapsulation of samarium compounds, including samarium-153 lexidronam, into carbon nanotubes. This is aimed at developing next-generation radiopharmaceuticals, with samarium compounds proving to be promising candidates for such encapsulation (Martinčić et al., 2016).
Structural Characterization
Despite its widespread clinical use, the atomic resolution structure of samarium-153 lexidronam was only recently characterized. This provides crucial insights into its coordination environment and supports its conjectured structure in solution (Yang et al., 2015).
特性
CAS番号 |
160369-78-8 |
---|---|
分子式 |
C6H12N2Na5O12P4Sm |
分子量 |
695.93 g/mol |
IUPAC名 |
pentasodium;samarium-153(3+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5Na.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+3/p-8/i;;;;;;1+3 |
InChIキー |
SZZACTGRBZTAKY-NKNBZPHVSA-F |
異性体SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[153Sm+3] |
SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3] |
正規SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。